molecular formula C12H16N2O3 B14915175 Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate

Cat. No.: B14915175
M. Wt: 236.27 g/mol
InChI Key: IJGQKVCKSRURPL-UHFFFAOYSA-N
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Description

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate is a chemical compound with the molecular formula C12H16N2O3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenylamino group attached to a carbamate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate typically involves the reaction of ethyl 2-oxo-2-(phenylamino)acetate with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl methyl(2-oxo-2-(phenylamino)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl N-(2-anilino-2-oxoethyl)-N-methylcarbamate

InChI

InChI=1S/C12H16N2O3/c1-3-17-12(16)14(2)9-11(15)13-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,15)

InChI Key

IJGQKVCKSRURPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

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